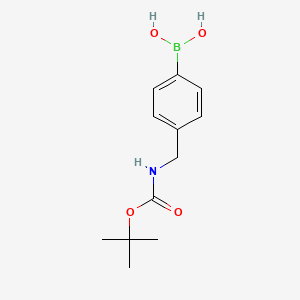

4-(N-Boc-aminomethyl)phenylboronic acid

Descripción general

Descripción

4-(N-Boc-aminomethyl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an N-Boc-aminomethyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid moiety. One common method involves the reaction of 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in tetrahydrofuran. The reaction mixture is refluxed for about an hour, after which the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is then concentrated under reduced pressure to yield the desired product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(N-Boc-aminomethyl)phenylboronic acid primarily undergoes substitution reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction forms carbon-carbon bonds between the aromatic carbon on the phenyl ring and another aryl or vinyl halide using a palladium catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Deprotection Reactions: Acidic conditions to remove the Boc protecting group.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Deprotection: Conversion to 4-aminomethylphenylboronic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(N-Boc-aminomethyl)phenylboronic acid is utilized in the design and synthesis of novel pharmaceuticals. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, which is crucial for drug development targeting enzymes and receptors.

Case Study: Thymidine Mimetics Development

In a study focused on developing thymidine mimetics, this compound was employed to enhance the potency of inhibitors. The incorporation of this compound led to a four-fold increase in activity compared to previous analogs. The study highlighted the importance of the para-amino methyl group in facilitating favorable interactions with protein residues, significantly impacting the binding affinity of the designed compounds .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the functionalization of peptides and proteins. Its ability to undergo various chemical transformations makes it a valuable reagent in synthetic methodologies.

Peptide Functionalization Techniques

Recent methodologies have demonstrated the effective use of this compound in solid-phase and solution-phase peptide synthesis. For instance, one approach involved selectively modifying cysteine residues using this boronic acid derivative, leading to successful peptide derivatization with high yields confirmed through mass spectrometry and NMR .

Materials Science

In materials science, this compound is explored for its potential in creating functional materials, including sensors and catalysts. Its unique properties enable it to participate in cross-linking reactions that form robust polymer networks.

Case Study: Sensor Development

Research has indicated that boronic acids can be integrated into polymer matrices to develop sensors for detecting saccharides. The lipophilic nature of derivatives like this compound enhances the transport properties of saccharides across membranes, showcasing its potential application in biosensing technologies .

Mecanismo De Acción

4-(N-Boc-aminomethyl)phenylboronic acid itself does not have a known biological mechanism of action. Its primary function is as a chemical building block for the synthesis of more complex molecules with desired biological properties.

Comparación Con Compuestos Similares

- 4-Aminophenylboronic acid

- 4-(Aminomethyl)phenylboronic acid pinacol ester

- Phenylboronic acid

Comparison: 4-(N-Boc-aminomethyl)phenylboronic acid is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .

Actividad Biológica

4-(N-Boc-aminomethyl)phenylboronic acid (CAS Number: 489446-42-6) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and proteomics. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility, making it suitable for various biochemical applications.

- Molecular Formula : C₁₂H₁₈BNO₄

- Molecular Weight : 251.09 g/mol

- Melting Point : 204-206 °C

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors. Notably, boronic acids have been shown to inhibit proteases by mimicking the transition state of peptide substrates, thereby blocking enzyme activity.

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory effects on specific proteases. For instance, studies have demonstrated that boronic acid derivatives can effectively inhibit furin, a proprotein convertase involved in the activation of many viral and cellular proteins. The inhibition mechanism involves the formation of a stable complex between the boronic acid and the active site of the enzyme, preventing substrate access.

Antibacterial Activity

In addition to its role as an enzyme inhibitor, this compound has been investigated for its antibacterial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The compound's structure allows it to penetrate bacterial cell walls and interfere with essential metabolic processes.

Research Findings

- Binding Affinity Studies :

- Structure-Activity Relationship (SAR) :

-

Potential Applications :

- Beyond protease inhibition, this compound is being explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Propiedades

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBGEKQUCSEECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397536 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489446-42-6 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAMP-BA facilitate glucose transport across the lipid pore-filled silica thin-film membrane?

A1: BAMP-BA acts as a carrier molecule for glucose due to its boronic acid moiety. The boronic acid group can reversibly bind to glucose in an aqueous environment. [] This binding interaction allows BAMP-BA to capture glucose on one side of the membrane, diffuse through the lipid-filled pores, and release glucose on the other side. This facilitated transport mechanism significantly enhances glucose flux compared to membranes without BAMP-BA. []

Q2: How does the incorporation of BAMP-BA into the lipid bilayer affect its permeability to glucose?

A2: The lipid bilayer itself poses a significant barrier to glucose diffusion. [] Incorporating BAMP-BA into the lipid bilayer increases glucose permeability by providing a facilitated transport pathway. The boronic acid group of BAMP-BA reversibly binds to glucose, effectively "carrying" it across the hydrophobic lipid bilayer. This interaction is influenced by factors like pH and temperature, which can be adjusted to optimize glucose transport. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.